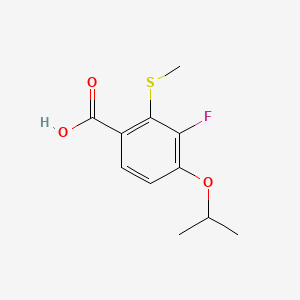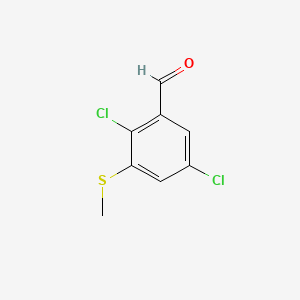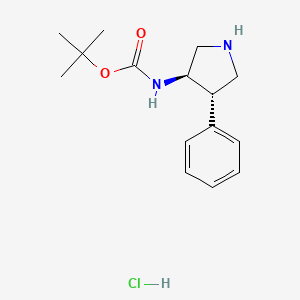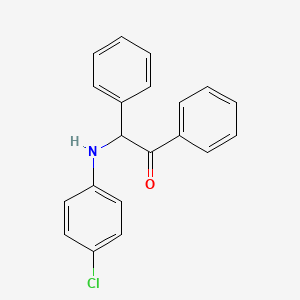
Acetophenone, 2-phenyl-2-(4-chlorophenylamino)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetophenone, 2-phenyl-2-(4-chlorophenylamino): is an organic compound with the molecular formula C20H16ClNO and a molecular weight of 321.800 . It is a derivative of acetophenone, which is a simple aromatic ketone. This compound is notable for its unique structure, which includes a phenyl group and a 4-chlorophenylamino group attached to the acetophenone core.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of acetophenone derivatives often involves multicomponent reactions. One common method includes the reaction of aryl triflates with a mixture of SnMe4, Pd(0), and CO in the presence of Et3N in DMF at 60°C . Another method involves the protection of the carbonyl group of acetophenone using mercaptoethanol in the presence of Tin(IV) hydrogen phosphate nanodisks as a catalyst at room temperature .
Industrial Production Methods: Industrial production methods for acetophenone derivatives typically involve large-scale chemical reactions under controlled conditions. These methods often use catalysts and specific reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: Acetophenone, 2-phenyl-2-(4-chlorophenylamino) undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert acetophenone derivatives into corresponding acids or other oxidized products.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties and reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens, acids, and bases are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
Chemistry: Acetophenone derivatives are widely used in the synthesis of heterocyclic compounds, which are important in various chemical reactions and processes .
Biology and Medicine: These compounds have shown significant biological activities, including antifungal properties. For instance, certain acetophenone derivatives have been found to exhibit antifungal activity against Candida albicans and Penicillium expansum .
Industry: In the industrial sector, acetophenone derivatives are used in the production of resins, fragrances, and other chemical products .
作用机制
The mechanism of action of acetophenone, 2-phenyl-2-(4-chlorophenylamino) involves its interaction with specific molecular targets and pathways. For example, certain derivatives can alter the permeability of cell membranes, affecting the growth of fungal hyphae and leading to their death . This mechanism is crucial for its antifungal activity and potential use in developing new pesticides .
相似化合物的比较
Acetophenone: The simplest aromatic ketone, used as a precursor in various chemical reactions.
4-Hydroxy-3-(isopentent-2-yl) acetophenone: Exhibits antifungal activity against Cladosporium herbarum.
Xanthoxylin: Isolated from Melicope borbonica leaves, shows antifungal activity against Candida albicans.
Uniqueness: Acetophenone, 2-phenyl-2-(4-chlorophenylamino) is unique due to its specific structure, which includes both a phenyl group and a 4-chlorophenylamino group. This structure imparts distinct chemical and biological properties, making it valuable in various scientific and industrial applications .
属性
CAS 编号 |
58268-09-0 |
|---|---|
分子式 |
C20H16ClNO |
分子量 |
321.8 g/mol |
IUPAC 名称 |
2-(4-chloroanilino)-1,2-diphenylethanone |
InChI |
InChI=1S/C20H16ClNO/c21-17-11-13-18(14-12-17)22-19(15-7-3-1-4-8-15)20(23)16-9-5-2-6-10-16/h1-14,19,22H |
InChI 键 |
OKXHEPYTJQIFQB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


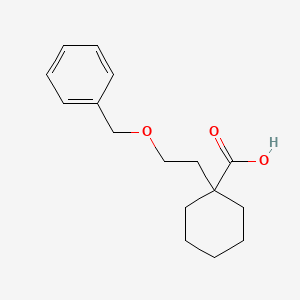
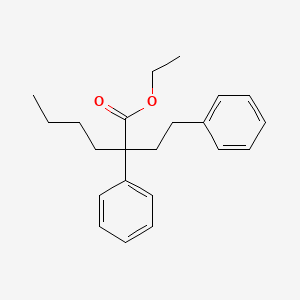
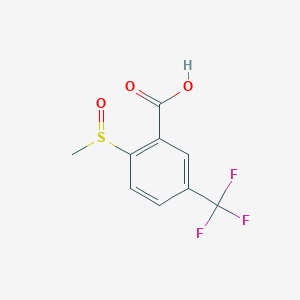
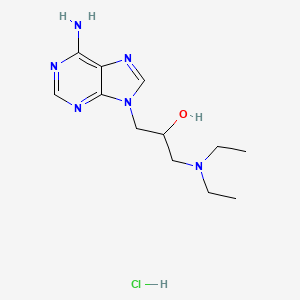
![((1R,3S,5R)-2-Azabicyclo[3.1.0]hexan-3-YL)methanol hydrochloride](/img/structure/B14016082.png)

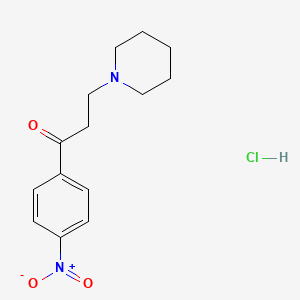
![Tert-butyl 3-acetylpyrazolo[1,5-a]pyridin-5-ylcarbamate](/img/structure/B14016092.png)
